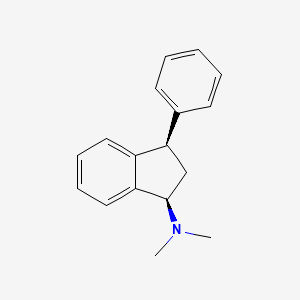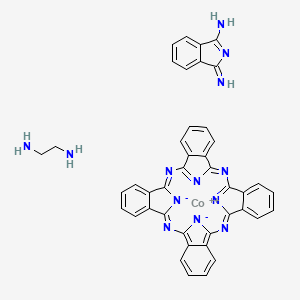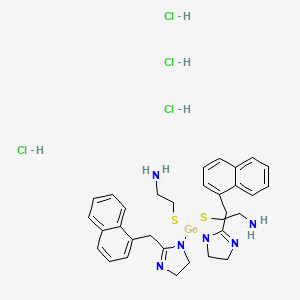
Ethanamine, 2,2'-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride is a complex organic compound with a unique structure that includes imidazole rings, naphthalenylmethyl groups, and germylene centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride typically involves multiple steps:
Formation of Imidazole Rings: The initial step involves the synthesis of 4,5-dihydro-1H-imidazole derivatives.
Attachment of Naphthalenylmethyl Groups: The naphthalenylmethyl groups are introduced through alkylation reactions.
Incorporation of Germylene Centers: The germylene centers are incorporated via reactions with suitable germanium precursors.
Formation of Thioether Linkages: The thioether linkages are formed through thiolation reactions.
Final Assembly and Purification: The final compound is assembled and purified, often through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkages.
Reduction: Reduction reactions can occur at the imidazole rings and germylene centers.
Substitution: Substitution reactions can take place at the naphthalenylmethyl groups and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organometallic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphazoline hydrochloride: A compound with a similar imidazole structure, used as a vasoconstrictor.
Naphthalen-1-ylmethyl derivatives: Compounds with similar naphthalenylmethyl groups, used in various chemical applications.
Uniqueness
Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride is unique due to its combination of imidazole rings, naphthalenylmethyl groups, and germylene centers, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
153714-95-5 |
|---|---|
Molekularformel |
C32H42Cl4GeN6S2 |
Molekulargewicht |
789.3 g/mol |
IUPAC-Name |
2-[2-aminoethylsulfanyl-bis[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germyl]sulfanylethanamine;tetrahydrochloride |
InChI |
InChI=1S/C32H38GeN6S2.4ClH/c34-15-21-40-33(41-22-16-35,38-19-17-36-31(38)23-27-11-5-9-25-7-1-3-13-29(25)27)39-20-18-37-32(39)24-28-12-6-10-26-8-2-4-14-30(26)28;;;;/h1-14H,15-24,34-35H2;4*1H |
InChI-Schlüssel |
JRJCKYCWEGXNJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)[Ge](N4CCN=C4CC5=CC=CC6=CC=CC=C65)(SCCN)SCCN.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate](/img/structure/B15182564.png)
![[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B15182567.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(8-thiatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-1-yl)methanamine](/img/structure/B15182575.png)
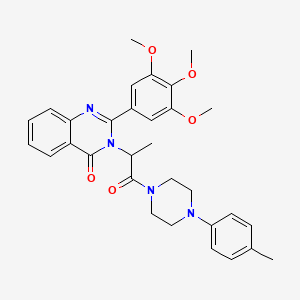

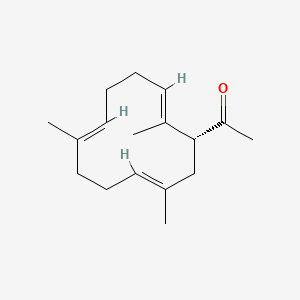
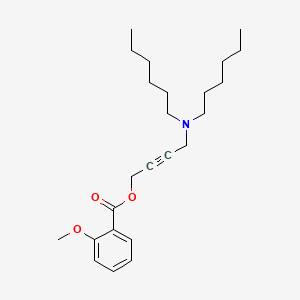
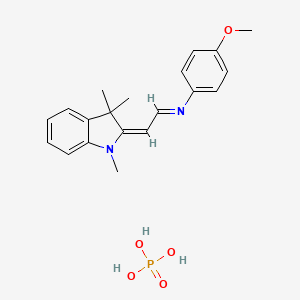
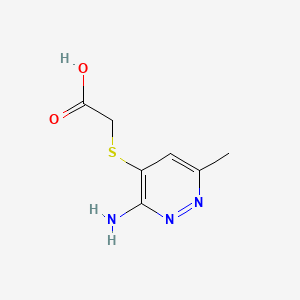
![dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate](/img/structure/B15182641.png)
